N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide
Description
N-(3-Chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative with a complex substitution pattern. Its structure features:
- A 1,3-thiazole core substituted at positions 2, 4, and 3.
- A 4-phenyl group at position 2.
- A [(4-methoxyphenyl)amino] group at position 2.
- A 3-chloro-4-fluorophenyl carboxamide moiety at position 4.
Properties
Molecular Formula |
C23H17ClFN3O2S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyanilino)-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H17ClFN3O2S/c1-30-17-10-7-15(8-11-17)27-23-28-20(14-5-3-2-4-6-14)21(31-23)22(29)26-16-9-12-19(25)18(24)13-16/h2-13H,1H3,(H,26,29)(H,27,28) |
InChI Key |
UYRPOMBSSRGQMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Substitution Reactions: The phenyl groups and other substituents are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Carboxamide Derivatives
a) 2-[2-(3,4-Difluoroanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
- Molecular Formula : C₂₁H₁₉F₂N₃O₃S
- Molecular Weight : 431.46 g/mol
- Key Features: Substituted at position 5 with a carboxamide linked to a 4-methoxyphenylmethyl group. Position 2 contains a 3,4-difluoroanilino substituent.
- Comparison: Unlike the target compound, this derivative lacks the 4-phenyl substitution on the thiazole ring and instead incorporates a methyl group at position 4. The 3,4-difluoroanilino group may enhance lipophilicity compared to the 3-chloro-4-fluorophenyl group in the target compound .
b) N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
- Purity : 42%
- Key Features :
- Contains a nitrothiophene-carboxamide group.
- Substituted with a 3-methoxy-4-(trifluoromethyl)phenyl group on the thiazole ring.
- Lower purity (42%) suggests synthetic challenges, possibly due to steric hindrance from the trifluoromethyl group .
Chloro-Fluorophenyl Substituted Analogues
a) N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
- Molecular Formula: C₁₅H₁₃ClFNO₂
- Molecular Weight : 293.72 g/mol
- Key Features :
- A simpler acetamide derivative with a 3-chloro-4-fluorophenyl group.
- Lacks the thiazole core.
- Comparison :
b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Key Features :
- Pyrazole-based carboxamide with multiple chloro-substituted aryl groups.
- The 3-pyridylmethyl group may improve water solubility, a feature absent in the target compound .
Methoxyphenyl-Substituted Analogues
a) 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Key Features: Thiazole ring substituted with a 4-chlorophenyl group and a Schiff base (dimethylaminobenzylidene).
- Comparison :
b) 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
- Key Features :
- Combines pyrazole and thiadiazine rings with methoxyphenyl and chlorophenyl substituents.
- The dual heterocyclic system increases molecular complexity compared to the target compound’s single thiazole core .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound's detailed chemical properties are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClFN3O2S |
| Molecular Weight | 453.9 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylamino)-4-phenyl-1,3-thiazole-5-carboxamide |
| InChI | InChI=1S/C23H17ClFN3O2S/c1-30... |
| InChI Key | UYRPOMBSSRGQMC-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties . It has been shown to selectively inhibit the growth of various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole compounds similar to this one displayed sub-micromolar IC50 values against Bcl-2-expressing human cancer cell lines, suggesting a promising avenue for cancer therapy .
Mechanism of Action:
The mechanism involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression. The compound may inhibit key enzymes that facilitate tumor growth and survival, thus exerting its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial activity . Preliminary studies suggest potential efficacy against various microbial strains, making it a candidate for further investigation in antimicrobial drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that specific substitutions on the thiazole ring enhance biological activity. For example:
- The presence of electron-donating groups like methoxy increases potency.
- The orientation and type of substituents on the phenyl rings significantly influence the compound's interaction with biological targets .
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of thiazole derivatives similar to this compound against multiple cancer cell lines. The results indicated that compounds with specific substitutions showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Evaluation
Another research project focused on the antimicrobial properties of thiazole derivatives. The findings suggested that certain modifications in the chemical structure led to enhanced activity against resistant bacterial strains .
Study 3: Pharmacokinetic Profile
Pharmacokinetic studies have shown that modifications in the chemical structure can lead to improved absorption and bioavailability in vivo. This aspect is crucial for developing effective therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for this thiazole-5-carboxamide derivative?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the thiazole core and (2) coupling of the carboxamide moiety.
- Thiazole Ring Synthesis : Use phosphorus oxychloride (POCl₃) to cyclize thiourea intermediates, as demonstrated in thiazole derivatives (e.g., 87% yield achieved under reflux conditions) .
- Amide Coupling : Activate the carboxylic acid group using EDC/HOBt reagents, followed by reaction with the amine-containing aromatic group (e.g., 3-chloro-4-fluoroaniline). This method minimizes racemization and improves yield .
- Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) is effective for isolating thiazole derivatives .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, methoxy (-OCH₃) groups resonate at δ 3.7–3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm carboxamide functionality .
Q. How can researchers address low aqueous solubility during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in buffer .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) at the 4-methoxyphenyl moiety while monitoring activity retention .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance dispersibility without chemical modification .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Screening : Systematically vary the 4-phenyl and 3-chloro-4-fluorophenyl groups. For example, replacing chlorine with trifluoromethyl (CF₃) improves metabolic stability .
- Enzyme Assays : Use kinase inhibition profiling to identify critical interactions. Thiazole carboxamides often target ATP-binding pockets; measure IC₅₀ values against kinases like EGFR or VEGFR .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic prioritization .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability .
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding factors (e.g., cell line specificity or assay endpoints) .
- Counter-Screening : Test the compound against off-target receptors to rule out nonspecific effects .
Q. How does the electronic nature of substituents influence thiazole ring stability?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents on the phenyl ring increase thiazole ring stability by reducing electron density, as shown in thermal gravimetric analysis (TGA) studies .
- Methoxy Group Effects : The 4-methoxyphenylamino group enhances π-π stacking but may reduce oxidative stability. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
Q. What in silico tools predict metabolic pathways for this compound?
- Methodological Answer :
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., demethylation of the methoxy group) .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
